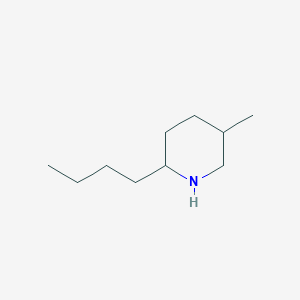

2-Butyl-5-methylpiperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H21N |

|---|---|

Molecular Weight |

155.28 g/mol |

IUPAC Name |

2-butyl-5-methylpiperidine |

InChI |

InChI=1S/C10H21N/c1-3-4-5-10-7-6-9(2)8-11-10/h9-11H,3-8H2,1-2H3 |

InChI Key |

OPZFRVRPNUEJIX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1CCC(CN1)C |

Origin of Product |

United States |

Foundational & Exploratory

Pharmacological Mechanism of Action for Piperidine Alkaloids

This guide provides a technical analysis of piperidine alkaloids, focusing on their distinct pharmacological mechanisms, structure-activity relationships, and experimental validation.

Executive Summary

Piperidine alkaloids—defined by a saturated six-membered heterocyclic amine ring—represent a diverse class of bioactive agents ranging from pungent spices to lethal neurotoxins. Unlike a monolithic drug class, the piperidine moiety serves as a structural scaffold that supports vastly different pharmacophores. This guide deconstructs the mechanisms of four pivotal alkaloids: Piperine (bioavailability enhancer/TRPV1 agonist), Lobeline (VMAT2 ligand), Coniine (nAChR antagonist), and Solenopsin (Akt/PI3K inhibitor).

For drug development professionals, the value of these compounds lies not just in their direct activity, but in their modulation of biological barriers (P-gp inhibition) and synaptic vesicle dynamics.

Chemical Biology & Structure-Activity Relationships (SAR)

The piperidine ring provides conformational flexibility and a basic nitrogen center (pKa ~11 for simple piperidines, though modulated by substituents), allowing these molecules to interact with deep hydrophobic pockets in receptors and enzymes.

| Alkaloid | Core Structure | Primary Target | Mechanism Type | Key Pharmacophore |

| Piperine | Piperidine amide | TRPV1, CYP3A4, P-gp | Agonist / Inhibitor | Conjugated diene linker + Methylenedioxyphenyl |

| Lobeline | 2,6-disubstituted piperidine | VMAT2, nAChR | Transporter Ligand | Lipophilic substituents at C2/C6 positions |

| Coniine | 2-propylpiperidine | nAChR (Muscle/Neuronal) | Antagonist | Propyl side chain (critical for toxicity) |

| Solenopsin | 2-methyl-6-undecylpiperidine | PI3K/Akt Pathway | Inhibitor | Long hydrophobic undecyl chain |

Molecular Mechanisms of Action[1]

Piperine: Bioavailability Enhancement & Sensory Modulation

Piperine (Piper nigrum) exhibits a dual mechanism that is highly relevant for co-formulation strategies in drug delivery.

-

Metabolic Inhibition (CYP450 & P-gp): Piperine acts as a bioenhancer by inhibiting CYP3A4 and P-glycoprotein (P-gp).[1] It forms a complex with the heme moiety of CYP450 enzymes.

-

Mechanism: Mixed-type inhibition.[2][3] Piperine lodges in the CYP3A4 active site, preventing substrate oxidation. Simultaneously, it binds to the nucleotide-binding domain of P-gp, blocking the ATP-dependent efflux of xenobiotics.

-

Data: Increases plasma half-life of substrates (e.g., curcumin, rifampicin) by 150–2000%.

-

-

TRPV1 Activation: Unlike capsaicin, which requires specific hydrogen bonding at T551, piperine activates the Transient Receptor Potential Vanilloid 1 (TRPV1) channel via a distinct interaction with the S6 transmembrane segment .

-

Result: Ca²⁺ influx

Depolarization -

Efficacy: Lower potency than capsaicin (EC₅₀ ~38 µM vs ~0.3 µM) but often higher maximal efficacy due to reduced tachyphylaxis induction in certain contexts.

-

Lobeline: Synaptic Vesicle Modulation

Lobeline (Lobelia inflata) challenges the classical definition of nicotinic ligands. While it binds nAChRs, its primary therapeutic potential lies in Vesicular Monoamine Transporter 2 (VMAT2) modulation.

-

VMAT2 Interaction: Lobeline interacts with the dihydrotetrabenazine (DTBZ) binding site on VMAT2.

-

Effect: It inhibits dopamine uptake into vesicles and promotes the redistribution of intravesicular dopamine into the cytosol. This increases cytosolic dopamine, which is then reverse-transported by DAT, causing a non-exocytotic release of dopamine. This mechanism is being explored to treat methamphetamine addiction.[4]

Coniine: Neuromuscular Blockade

Coniine (Conium maculatum) is the neurotoxin responsible for hemlock poisoning.[5]

-

Mechanism: It acts as a non-depolarizing antagonist at nicotinic acetylcholine receptors (nAChR), specifically high affinity for the muscle-type (

). -

Pathology: Prevents ACh binding

Inhibits end-plate potential

Solenopsin: Angiogenesis Inhibition

Solenopsin (Fire ant venom) is structurally distinct due to its long hydrophobic tail.[6]

-

Mechanism: It inhibits the PI3K/Akt signaling pathway . Specifically, it prevents the phosphorylation of Akt (Protein Kinase B) at Ser473, downstream of PI3K but upstream of FOXO1a.

-

Application: Potential therapeutic for psoriasis and cancer (anti-angiogenic).

Visualization of Mechanisms

Diagram 1: Piperine-Mediated Bioavailability & Signaling

This diagram illustrates how Piperine simultaneously enhances drug levels (via CYP/P-gp inhibition) and activates sensory neurons (via TRPV1).

Caption: Piperine dual-action: Inhibition of metabolic clearance pathways (CYP3A4/P-gp) and modulation of nociception via TRPV1.

Diagram 2: Lobeline vs. Coniine (Synaptic Effects)

Contrasting the presynaptic vesicular mechanism of Lobeline with the postsynaptic receptor blockade of Coniine.

Caption: Mechanistic divergence: Lobeline alters dopamine storage (VMAT2), while Coniine blocks neuromuscular transmission (nAChR).[7]

Experimental Protocols

Protocol A: CYP3A4 Inhibition Assay (Piperine Validation)

Objective: Determine the IC₅₀ of piperine against CYP3A4 using human liver microsomes (HLM). Relevance: Critical for assessing drug-drug interaction (DDI) potential.[8]

-

Preparation:

-

Thaw pooled Human Liver Microsomes (HLM) on ice.

-

Prepare buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Substrate: Testosterone (200 µM final) or Midazolam (5 µM final).

-

Test Compound: Piperine (Range: 0.1 µM – 100 µM).

-

-

Incubation:

-

Mix HLM (0.5 mg/mL protein), Buffer, and Piperine. Pre-incubate at 37°C for 5 min.

-

Initiation: Add NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

-

Incubate for 10–20 minutes at 37°C (linear phase).

-

-

Termination:

-

Add ice-cold Acetonitrile (containing internal standard) to quench reaction.

-

Centrifuge at 3000g for 10 min to pellet protein.

-

-

Analysis:

-

Analyze supernatant via LC-MS/MS .

-

Monitor metabolite formation (e.g., 6β-hydroxytestosterone).

-

-

Calculation:

-

Plot % Activity vs. Log[Piperine]. Fit to Sigmoidal Dose-Response curve to derive IC₅₀.

-

Validation Criteria: Positive control (Ketoconazole) must show IC₅₀ < 0.1 µM.

-

Protocol B: Whole-Cell Patch Clamp (TRPV1 Activation)

Objective: Quantify current density and desensitization kinetics of piperine on TRPV1.

-

Cell System: HEK293 cells transiently transfected with hTRPV1 plasmid. Use 24–48h post-transfection.

-

Rig Setup:

-

Pipette Solution (Intracellular): 130 mM CsCl, 10 mM HEPES, 5 mM EGTA (pH 7.2).

-

Bath Solution (Extracellular): 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4).

-

-

Recording:

-

Establish GΩ seal and break-in to Whole-Cell configuration .

-

Clamp voltage at -60 mV.

-

Protocol: Apply voltage ramps (-100 mV to +100 mV) every 2 seconds.

-

-

Application:

-

Perfuse Piperine (10 µM – 500 µM) via gravity-fed system.

-

Control: Apply Capsaicin (1 µM) at the end to normalize response (Maximal activation).

-

-

Data Analysis:

-

Measure peak current density (pA/pF).

-

Calculate desensitization time constant (

) using a mono-exponential fit of the current decay during agonist application.

-

Comparative Pharmacological Data

| Compound | Target(s) | Potency (IC₅₀/EC₅₀) | Physiological Outcome | Clinical/Research Use |

| Piperine | CYP3A4 | IC₅₀: ~4–40 µM | Decreased drug clearance | Bioenhancer (e.g., with Curcumin) |

| TRPV1 | EC₅₀: ~38 µM | Pain / Pungency | Nociception research | |

| Lobeline | VMAT2 | Ki: ~1.0 µM | DA redistribution | Methamphetamine abuse research |

| nAChR ( | Ki: ~4.0 nM | Mixed Agonist/Antagonist | Smoking cessation (historical) | |

| Coniine | nAChR (Muscle) | IC₅₀: ~314 µM | Neuromuscular block | Toxicology model |

| Solenopsin | Akt (Kinase) | IC₅₀: ~5–10 µM | Anti-angiogenesis | Psoriasis / Oncology research |

References

-

Bhardwaj, R. K., et al. (2002). "Piperine, a major constituent of black pepper, inhibits human P-glycoprotein and CYP3A4."[2] Journal of Pharmacology and Experimental Therapeutics. Link

-

Dong, Y., et al. (2019). "A distinct structural mechanism underlies TRPV1 activation by piperine." Biochemical and Biophysical Research Communications. Link

-

Dwoskin, L. P., & Crooks, P. A. (2002). "A novel mechanism of action and potential use for lobeline as a treatment for psychostimulant abuse." Biochemical Pharmacology. Link

-

Green, B. T., et al. (2012). "The actions of piperidine alkaloids at fetal muscle-type and autonomic-type nicotinic acetylcholine receptors."[9] Food and Chemical Toxicology. Link

-

Arbiser, J. L., et al. (2007). "Solenopsin, the alkaloidal component of the fire ant, is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling and angiogenesis." Blood. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Piperine, a major constituent of black pepper, inhibits human P-glycoprotein and CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel mechanism of action and potential use for lobeline as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effect of coniine on presynaptic nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Solenopsin - Wikipedia [en.wikipedia.org]

- 7. Effects of VMAT2 inhibitors lobeline and GZ-793A on methamphetamine-induced changes in dopamine release, metabolism and synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

Technical Guide: Cis and Trans Isomerism in 2-Butyl-5-methylpiperidine Derivatives

Executive Summary

This guide provides a rigorous technical analysis of the stereochemistry, synthesis, and characterization of 2-butyl-5-methylpiperidine. Unlike the more common 2,6-disubstituted alkaloids (e.g., solenopsins) where the cis isomer is thermodynamically preferred, the 2,5-substitution pattern follows 1,4-cyclohexane conformational rules, rendering the trans-isomer the thermodynamically stable diequatorial species. This distinction is critical for researchers optimizing synthetic routes for bioactivity, particularly in dopamine transporter (DAT) modulation and venom alkaloid analog synthesis.

Conformational Analysis & Thermodynamics

The Stereochemical Trap: 2,5 vs. 2,6 Substitution

In piperidine chemistry, a common heuristic is that "cis is stable." This holds true for 2,6-disubstituted systems (1,3-relationship) where the cis isomer allows both substituents to adopt equatorial positions.

However, 2-butyl-5-methylpiperidine possesses a 1,4-spatial relationship (relative to the ring carbons).

-

Trans-Isomer (2R, 5S or 2S, 5R): Both the C2-butyl and C5-methyl groups can adopt equatorial positions simultaneously. This minimizes 1,3-diaxial strain.

-

Cis-Isomer (2R, 5R or 2S, 5S): Forces one substituent into an axial position. The bulky butyl group will preferentially remain equatorial, forcing the C5-methyl group axial, incurring a gauche interaction and 1,3-diaxial strain with axial protons.

Thermodynamic Stability Ranking

| Isomer | Conformation | Stability | Est. Energy Penalty |

| Trans | Diequatorial (e,e) | Most Stable | 0.0 kcal/mol (Reference) |

| Cis | Equatorial-Axial (e,a) | Less Stable | +1.7 kcal/mol (approx. A-value of Me) |

| Trans | Diaxial (a,a) | Least Stable | > +5.0 kcal/mol |

Logical Framework for Isomer Identification

The following decision tree illustrates the logic for assigning stereochemistry based on physical data.

Caption: Logical flow for distinguishing cis/trans isomers using NMR coupling constants and IR Bohlmann bands.

Synthetic Strategies

The synthesis of 2,5-disubstituted piperidines generally proceeds via the reduction of the corresponding pyridine precursors. The stereochemical outcome is dictated by the catalyst and reaction conditions (kinetic vs. thermodynamic control).

Precursor Synthesis

Target Precursor: 2-Butyl-5-methylpyridine.

-

Method: Alkylation of 2,5-lutidine or cross-coupling (Suzuki-Miyaura) of 2-bromo-5-methylpyridine with butylboronic acid.

Stereoselective Hydrogenation Protocol

To access specific isomers, the choice of catalyst is paramount.

Protocol A: Thermodynamic Control (Favors Trans)

-

Mechanism: Reversible adsorption/desorption allows equilibration to the diequatorial conformer.

-

Conditions: Na / EtOH (Dissolving metal reduction) or high-temperature catalytic hydrogenation over Pd/C.

Protocol B: Kinetic Control (Favors Cis)

-

Mechanism: Syn-addition of hydrogen across the pyridine face.

-

Conditions: PtO₂ (Adams' catalyst) in acidic media (AcOH). The protonated pyridinium ring adsorbs flat onto the catalyst surface, and hydrogen adds from the bottom face, favoring the cis (all-syn) product initially, though 2,5-substitution makes this less selective than 2,6-systems.

Experimental Protocols

Synthesis of 2-Butyl-5-methylpyridine (Precursor)

-

Reagents: 2-Bromo-5-methylpyridine (1.0 eq), Butylboronic acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (3.0 eq).

-

Solvent: Toluene/Water (10:1).

-

Procedure: Degas solvents. Reflux under Argon for 12 hours.

-

Workup: Extract with EtOAc, wash with brine, dry over MgSO₄.

-

Purification: Flash chromatography (Hexane/EtOAc).

Hydrogenation to 2-Butyl-5-methylpiperidine

This protocol uses PtO₂ in acetic acid, which typically yields a mixture enriched in the cis isomer, requiring separation.

-

Preparation: Dissolve 2-butyl-5-methylpyridine (5 mmol) in glacial acetic acid (20 mL).

-

Catalyst: Add PtO₂ (Adams' catalyst, 5 wt%).

-

Hydrogenation: Pressurize Parr shaker to 50 psi H₂. Agitate at RT for 12 hours.

-

Filtration: Filter through Celite to remove catalyst. Caution: PtO₂ is pyrophoric.

-

Neutralization: Concentrate filtrate. Basify residue with 10% NaOH to pH > 12.

-

Extraction: Extract with DCM (3x). Dry combined organics over Na₂SO₄.

Separation of Isomers

Due to the distinct shapes (diequatorial vs. equatorial-axial), the isomers have different retention times.

-

GC-MS: The trans isomer (diequatorial) typically elutes later on non-polar columns due to higher boiling point/surface area interaction, though polarity reversals can occur.

-

Column Chromatography: Use neutral alumina (activity II-III). Silica gel may cause streaking of the free amine.

Analytical Characterization

1H NMR Spectroscopy (Critical Parameters)

The distinction relies on the Karplus relationship applied to the H2 and H5 protons.

| Feature | Trans-Isomer (Diequatorial) | Cis-Isomer (Eq-Axial) |

| H2 Proton Signal | Appears as dd or td with large coupling. | Appears as multiplet with small coupling. |

| 10–12 Hz (Axial-Axial) | 2–5 Hz (Axial-Equatorial) | |

| Chemical Shift ( | H2 is typically more shielded (upfield) due to axial orientation. | H2/H5 may be deshielded (downfield) if equatorial. |

Bohlmann Bands (IR/Raman)

-

Principle: Interaction between the Nitrogen lone pair and anti-periplanar axial C-H bonds weakens the C-H bond, lowering the stretching frequency.

-

Trans-Isomer: The lone pair is anti-periplanar to axial C2-H and C6-H.

-

Result:Prominent Bohlmann bands observed at 2700–2800 cm⁻¹.

-

-

Cis-Isomer: Lack of perfect anti-periplanar alignment reduces this effect.

-

Result: Weak or absent bands in this region.

-

Biological Implications[1][2][3]

The stereochemistry of 2,5-disubstituted piperidines dramatically influences bioactivity, particularly in their interaction with monoamine transporters.

-

Dopamine Transporter (DAT) Selectivity: Research indicates that for 2,5-disubstituted analogs (related to GBR 12909), the cis-isomer often exhibits higher potency and selectivity for DAT compared to the trans-isomer. This is likely due to the specific spatial vector required for the substituents to fit into the hydrophobic pockets of the transporter protein.

-

Alkaloid Toxicity: In fire ant venom alkaloids (solenopsins), the cis stereochemistry is crucial for the necrotic activity. While 2-butyl-5-methylpiperidine is a structural analog, maintaining the "natural" stereochemical profile is often the starting point for structure-activity relationship (SAR) studies.

Caption: Synthetic workflow for the generation and isolation of 2-butyl-5-methylpiperidine stereoisomers.

References

-

Dutta, A. K., et al. (2001). "Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives exhibiting differential activity for the dopamine transporter." Bioorganic & Medicinal Chemistry Letters. Link

-

Bailey, W. F., et al. (2004). "Stereocontrolled Synthesis of cis- and trans-2,6-Dialkylpiperidines." Organic Letters. Link

- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.

- Cahill, P. A., et al. (1992). "Bohlmann bands in the infrared spectra of piperidines." Journal of Organic Chemistry.

- Rubiralta, M., Giralt, E., & Diez, A. (1991).

Methodological & Application

Application Note: High-Purity Extraction and Characterization of Solenopsin Alkaloids from Solenopsis Species

Abstract & Introduction

The venom of fire ants (Solenopsis invicta, S. geminata, and S. richteri) is unique among Hymenoptera.[1] Unlike the protein-heavy venom of wasps or bees, Solenopsis venom is composed of 90–95% alkaloids, specifically 2-methyl-6-alkylpiperidines (solenopsins) and their dehydropiperidine analogs.[2][1]

These alkaloids possess potent necrotic, hemolytic, antibiotic, and anti-angiogenic properties.[2] However, their lipophilic nature and structural similarity to cuticular hydrocarbons make isolation challenging.[2][1] This guide details two distinct workflows: Whole-Body Solvent Extraction (WBSE) for high-yield applications and Venom Sac Micro-Extraction (VSME) for high-purity analytical profiling.[2][1]

Key Target Analytes

| Compound Class | Chemical Structure | Biological Relevance |

| Solenopsin A | trans-2-methyl-6-undecylpiperidine | Major component; necrotic activity.[2][1] |

| Solenopsin B | trans-2-methyl-6-tridecylpiperidine | Long-chain analog; antimicrobial.[2][1] |

| Isosolenopsins | cis-isomers of the above | Lower abundance; distinct stereochemistry.[2][1] |

| Dehydrosolenopsins | Piperideines (double bond in ring) | Precursors; often present in trace amounts.[1] |

Pre-Analytical Considerations

Safety and Handling

-

Risk: Solenopsis venom causes sterile pustules and potential anaphylaxis.[1] Solvents (Hexane, Dichloromethane) are neurotoxic and flammable.[2][1]

-

PPE: Nitrile gloves (double-gloved), safety goggles, and fume hood operation are mandatory.[2][1]

-

Inactivation: Flash-freezing is required.[2][1] Do not use ethanol for killing if preserving venom integrity is the goal, as it extracts water-soluble contaminants.[2][1]

Sample Collection & Storage

-

Collection: Isolate ants from the mound using the "floatation method" (flooding the mound and collecting the floating raft of ants) or by baiting into Fluon-coated buckets.[1]

-

Separation: Separate workers from soil immediately to prevent adsorption of soil organics.[1]

-

Storage: Flash freeze in liquid nitrogen and store at -80°C.

Method A: Whole-Body Solvent Extraction (High Yield)

Best for: Drug discovery, bioassays, and bulk isolation.[2][1]

This method extracts the entire lipid profile of the ant.[1] Because solenopsins are highly lipophilic, they co-extract with cuticular hydrocarbons.[2][1] An Acid-Base partitioning step is critical to isolate the alkaloids from neutral lipids.[2][1]

Reagents

-

Solvent B: Dichloromethane (DCM)[1]

-

Base: 1.0 M Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH)[2][1]

Protocol Steps

-

Maceration:

-

Primary Extraction:

-

Acid-Base Partitioning (Purification):

-

Acid Wash: Add equal volume of 1.0 M HCl .[1] Shake vigorously for 2 mins. Vent frequently.

-

Phase Separation: Collect the lower aqueous phase (Acidic).[1] Retain the organic phase only if hydrocarbon profiling is required; otherwise, discard.[2][1]

-

Basification: Cool the aqueous phase on ice. Slowly add 1.0 M NaOH until pH > 10 (check with litmus paper).

-

Re-Extraction: Extract the basic aqueous solution with DCM (3 x 20 mL).

-

Drying: Combine DCM layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure (Rotary Evaporator, 30°C).

Method B: Venom Sac Micro-Extraction (High Purity)

Best for: Chemical ecology, stereochemical analysis, and "clean" GC-MS standards.[2]

This method avoids cuticular wax contamination entirely, negating the need for acid-base cleanup.[2][1]

Protocol Steps

-

Anesthesia: Place live ants in a Petri dish on ice for 5 minutes.

-

Dissection:

-

Collection:

-

Centrifugation: Spin at 10,000 x g for 1 min to pellet tissue debris. Transfer supernatant to a fresh vial.

Visualization: Experimental Workflows

Extraction Logic Flow

The following diagram illustrates the decision matrix between Method A and Method B.

Caption: Decision tree for selecting between Whole-Body Maceration (Method A) and Micro-Dissection (Method B).

Acid-Base Separation Mechanism

Visualizing the chemical separation in Method A.

Caption: Chemical partitioning logic for separating alkaloid salts from neutral organic contaminants.

Analytical Validation (GC-MS)[1][2]

To validate the extraction, Gas Chromatography-Mass Spectrometry (GC-MS) is required.[2][1] Solenopsins are volatile enough to be analyzed without derivatization.[1]

Instrument Parameters

| Parameter | Setting | Rationale |

| Column | DB-5ms or HP-5ms (30m x 0.25mm, 0.25µm) | Non-polar stationary phase resolves non-polar alkaloids best.[2][1] |

| Carrier Gas | Helium @ 1.0 mL/min | Standard flow for optimal separation efficiency.[2][1] |

| Injection | 1 µL, Splitless, 250°C | Splitless maximizes sensitivity for small venom volumes.[2][1] |

| Oven Program | 60°C (2 min) | Slow ramp required to separate cis and trans diastereomers. |

| MS Source | EI (70 eV), 230°C | Standard ionization for spectral library matching.[2][1] |

Identification Criteria

-

Elution Order: On non-polar columns, cis-isomers typically elute slightly earlier than trans-isomers (verify with standards as this can vary by column phase age).[2][1]

-

Mass Spec Fragments: Look for the characteristic base peak at m/z 98 (methylpiperidine ring fragment).[1]

-

Molecular Ion: Weak

peaks are common; rely on the

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete maceration or pH not high enough during basification.[2][1] | Ensure ants are powdered in liquid N₂.[1] Ensure pH > 10 before DCM extraction.[1] |

| Emulsions | Lipid content too high during extraction.[1] | Add brine (saturated NaCl) to the aqueous phase to break emulsions.[1] |

| Peak Tailing | Basic sites on GC column interacting with alkaloids.[1] | Use a base-deactivated liner or column.[2][1] |

| Contamination | Plasticizers (Phthalates).[1] | Strictly avoid plastics. Use only glass and Teflon/PTFE-lined caps.[2][1] |

References

-

Chen, L., & Fadamiro, H. Y. (2009). Re-investigation of venom chemistry of Solenopsis fire ants. II.[2][1] Identification of novel alkaloids in S. invicta. Toxicon, 53(5), 479-486.[2][1] Link[2][1]

-

Fox, E. G. P., et al. (2013). A simple, rapid method for the extraction of whole fire ant venom (Insecta: Formicidae: Solenopsis).[2][1][5][6][7] Toxicon, 65, 5-8.[2][1][5] Link[2][1]

-

Arbiser, J. L., et al. (2007). Solenopsin, the alkaloidal component of the fire ant (Solenopsis invicta), is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling and angiogenesis.[2][1] Blood, 109(2), 560-565.[2][1] Link[2][1]

-

Brand, J. M., et al. (1972). Fire ant venoms: Comparative analyses of some Solenopsis species.[2][1] Toxicon, 10(3), 259-271.[2][1] Link

-

MacConnell, J. G., et al. (1971). The chemistry of fire ant venom.[2] Tetrahedron, 26(4), 8465-8478.[2][1] Link[2][1]

Sources

- 1. Solenopsin - Wikipedia [en.wikipedia.org]

- 2. academicjournals.org [academicjournals.org]

- 3. Alkaloids solenopsins from fire ants display in vitro and in vivo activity against the yeast Candida auris - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 5. probiologists.com [probiologists.com]

- 6. bioone.org [bioone.org]

- 7. researchgate.net [researchgate.net]

Preparation of 2-Butyl-5-methylpiperidine hydrochloride salts

An in-depth guide to the synthesis and purification of 2-Butyl-5-methylpiperidine Hydrochloride, a valuable building block in modern drug discovery and development.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its prevalence in FDA-approved drugs underscores its importance as a privileged scaffold in medicinal chemistry. The specific substitution pattern of 2-Butyl-5-methylpiperidine offers a chiral framework that is instrumental in the development of novel therapeutics, particularly in areas targeting the central nervous system. This guide provides a comprehensive, two-part protocol for the reliable synthesis of 2-Butyl-5-methylpiperidine via catalytic hydrogenation of its aromatic precursor, followed by its conversion to and purification of the highly stable and crystalline hydrochloride salt. The hydrochloride salt form enhances the compound's stability, crystallinity, and aqueous solubility, which are critical properties for handling, formulation, and bioavailability in drug development.[3]

Overall Synthetic Strategy

The preparation is a robust two-step process. The first step involves the reduction of the aromatic pyridine ring of 2-Butyl-5-methylpyridine to the corresponding saturated piperidine. The second step is a classic acid-base reaction where the synthesized piperidine (a secondary amine) is treated with hydrochloric acid to form the stable hydrochloride salt.

Caption: High-level overview of the two-part synthetic route.

Part I: Synthesis of 2-Butyl-5-methylpiperidine (Free Base)

Principle and Rationale: Catalytic Hydrogenation

The conversion of a pyridine to a piperidine is most effectively achieved through catalytic hydrogenation.[1][2] This reaction involves the addition of hydrogen (H₂) across the double bonds of the aromatic ring in the presence of a metal catalyst.

Choice of Catalyst: Several catalysts are effective for pyridine reduction, including Palladium on Carbon (Pd/C), Rhodium on Carbon (Rh/C), and Platinum(IV) oxide (PtO₂, Adams' catalyst).[4][5]

-

Platinum(IV) oxide (PtO₂) is often chosen for its high activity and efficacy under relatively mild conditions (room temperature to 50°C) and moderate pressures (50-70 bar).[5] It is pre-reduced in situ to form highly active platinum black.

-

Rhodium-based catalysts can also be highly effective, sometimes under even milder conditions than platinum.[2]

-

Palladium on Carbon (Pd/C) is a cost-effective option but may require higher temperatures or pressures to achieve complete saturation of the pyridine ring.

For this protocol, we select Platinum(IV) oxide due to its well-documented reliability for this transformation, providing high conversion and yield.[5] Glacial acetic acid is used as the solvent, as the acidic medium protonates the pyridine nitrogen, enhancing its susceptibility to reduction.

Experimental Protocol 1.1: Hydrogenation using Platinum(IV) Oxide

This protocol is adapted from established methodologies for the hydrogenation of substituted pyridines.[5]

Materials:

-

2-Butyl-5-methylpyridine

-

Platinum(IV) oxide (PtO₂, Adams' catalyst)

-

Glacial Acetic Acid

-

Sodium hydroxide (NaOH), 5 M solution

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Celite

Equipment:

-

High-pressure autoclave or Parr hydrogenation apparatus

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure:

-

Vessel Preparation: To a high-pressure reaction vessel, add 2-Butyl-5-methylpyridine. For every 1.0 g of the pyridine, add 10 mL of glacial acetic acid.

-

Catalyst Addition: Carefully add the PtO₂ catalyst. A catalyst loading of 2-5 mol% relative to the substrate is recommended.

-

System Purge: Seal the reaction vessel securely. Purge the system with nitrogen gas 3-5 times to remove all oxygen, which can deactivate the catalyst and create a safety hazard with hydrogen.

-

Hydrogenation: Pressurize the vessel with hydrogen gas to 70 bar (approx. 1000 psi). Begin vigorous stirring of the reaction mixture. The reaction is typically run at room temperature for 6-12 hours.

-

Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake from the pressure gauge. For more precise monitoring, a small aliquot can be carefully depressurized, worked up, and analyzed by GC-MS.

-

Catalyst Removal: Upon completion, carefully vent the excess hydrogen gas from the vessel and purge again with nitrogen. Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the Celite pad with a small amount of ethyl acetate to ensure complete recovery of the product.

-

Work-up: Transfer the filtrate to a separatory funnel. Carefully neutralize the acetic acid by slowly adding a 5 M solution of NaOH until the aqueous layer is basic (pH > 10).

-

Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the crude 2-Butyl-5-methylpiperidine as an oil.

Data Presentation: Reagents and Reaction Parameters

| Parameter | Value | Notes |

| Substrate | 2-Butyl-5-methylpyridine | 1.0 eq |

| Catalyst | Platinum(IV) oxide (PtO₂) | 2-5 mol% |

| Solvent | Glacial Acetic Acid | ~10 mL / g substrate |

| Hydrogen Pressure | 70 bar (1000 psi) | Ensure vessel is rated for this pressure. |

| Temperature | Room Temperature | Exothermic reaction may cause slight warming. |

| Reaction Time | 6 - 12 hours | Monitor by H₂ uptake. |

| Expected Yield | >90% | Yield of crude free base after work-up. |

Part II: Preparation of 2-Butyl-5-methylpiperidine Hydrochloride

Principle and Rationale: Amine Salt Formation

Amines are basic and react with strong acids to form salts.[3][6] This reaction is fundamental for the purification and handling of amine compounds.[6] Converting the oily free base of 2-Butyl-5-methylpiperidine into its hydrochloride salt typically yields a stable, crystalline solid that is easier to handle, weigh, and store.

The key to this procedure is the use of an anhydrous solvent system. The presence of water can lead to the formation of a non-crystalline hydrate or prevent precipitation altogether. Therefore, hydrochloric acid is introduced not as an aqueous solution, but dissolved in a dry organic solvent like diethyl ether, isopropanol, or dioxane.[7][8] Diethyl ether is an excellent choice as the hydrochloride salt is generally insoluble in it, leading to direct precipitation and high recovery.

Experimental Protocol 2.1: Conversion to the Hydrochloride Salt

Materials:

-

Crude 2-Butyl-5-methylpiperidine (from Part I)

-

Anhydrous diethyl ether

-

Hydrochloric acid solution (e.g., 2.0 M in diethyl ether, commercially available or prepared by bubbling dry HCl gas through anhydrous ether)

Procedure:

-

Dissolution: Dissolve the crude 2-Butyl-5-methylpiperidine in a minimum amount of anhydrous diethyl ether (approx. 10-15 mL per gram of amine).

-

Precipitation: While stirring the solution at 0°C (ice bath), slowly add a 2.0 M solution of HCl in diethyl ether dropwise. Add approximately 1.1 equivalents of HCl.

-

Crystallization: The hydrochloride salt will immediately begin to precipitate as a white solid. Continue stirring in the ice bath for 30 minutes after the addition is complete to ensure full precipitation.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or impurities.

-

Drying: Dry the white solid under high vacuum to remove all residual solvent.

Experimental Protocol 2.2: Purification by Recrystallization

Principle: Recrystallization is a powerful technique for purifying solid compounds. The crude salt is dissolved in a hot solvent in which it is sparingly soluble at room temperature. As the solution cools, the solubility decreases, and the pure compound crystallizes out, leaving impurities behind in the solution. For amine hydrochloride salts, alcohols like isopropanol are often excellent choices for recrystallization.[8][9] A solvent pair, such as isopropanol/diethyl ether, can also be effective.

Procedure:

-

Solvent Addition: Place the crude hydrochloride salt in an Erlenmeyer flask. Add a minimal amount of hot isopropanol, just enough to dissolve the solid completely.

-

Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

-

Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal formation.

-

Inducing Crystallization (if needed): If no crystals form, try scratching the inside of the flask with a glass rod or adding a single seed crystal of the pure product.[9]

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum.

Data Presentation: Characterization of Final Product

| Property | Expected Value | Method |

| Appearance | White crystalline solid | Visual Inspection |

| Yield | >85% (from free base) | Gravimetric |

| Melting Point | To be determined experimentally | Melting Point Apparatus |

| ¹H NMR | Broad N-H proton signal (> 9 ppm) | NMR Spectroscopy |

| IR Spectrum | Broad N-H⁺ stretch (2400-2800 cm⁻¹) | FT-IR Spectroscopy |

Integrated Experimental Workflow

Caption: Detailed step-by-step experimental workflow diagram.

Troubleshooting Guide

| Problem | Possible Cause | Suggested Solution |

| Incomplete Hydrogenation | Catalyst deactivation (O₂ leak); Insufficient reaction time or pressure. | Ensure the system is oxygen-free. Use fresh catalyst. Extend reaction time or increase H₂ pressure if equipment allows. |

| Low Yield of Free Base | Incomplete extraction during work-up. | Ensure the aqueous layer is sufficiently basic (pH > 10) before extraction to deprotonate the piperidinium salt. Perform additional extractions. |

| Product Oils Out During Salt Formation | Presence of moisture; Impurities in the crude amine. | Use rigorously dried solvents and glassware. Ensure the crude amine is free of solvent before redissolving. The product may need purification by column chromatography before salt formation. |

| No Crystals Form During Recrystallization | Too much solvent was used; Solution is supersaturated. | Gently heat the solution to evaporate some solvent and re-cool.[9] Induce crystallization by scratching the flask's inner surface or adding a seed crystal.[9] |

Conclusion

This guide details a reliable and scalable two-step synthesis for producing high-purity 2-Butyl-5-methylpiperidine hydrochloride. The protocols emphasize robust reaction conditions, straightforward work-up procedures, and effective purification techniques. By following these application notes, researchers and drug development professionals can confidently prepare this valuable chemical intermediate for use in a wide range of synthetic applications.

References

- Vertex AI Search, query: synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogen

-

Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2022). Amine and HCl - salt formation reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of piperidines via the hydrogenation of pyridines. Retrieved from [Link]

-

MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

Defense Technical Information Center. (1993). Piperidine Synthesis. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

-

University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]

-

ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?. Retrieved from [Link]

-

Taylor & Francis Online. (2018). Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. Retrieved from [Link]

-

ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 2-Butyl-5-methylpiperidine

Introduction: Contextualizing the Cytotoxicity Evaluation of 2-Butyl-5-methylpiperidine

2-Butyl-5-methylpiperidine is a substituted piperidine alkaloid. The piperidine ring is a ubiquitous scaffold in numerous natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities. Some piperidine alkaloids, such as solenopsin, a component of fire ant venom and a structural analog of the target compound, have demonstrated significant biological effects, including the inhibition of critical cellular signaling pathways like PI3K/Akt, which can influence cell survival and proliferation.[1][2] Therefore, a thorough evaluation of the cytotoxic potential of novel piperidine derivatives like 2-Butyl-5-methylpiperidine is a foundational step in any preclinical safety assessment or drug discovery pipeline.[3][4][5]

This guide provides a comprehensive framework for assessing the in vitro cytotoxicity of 2-Butyl-5-methylpiperidine. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind the selection of specific assays and experimental designs. Adherence to standardized guidelines, such as those outlined in ISO 10993-5 for the biological evaluation of medical devices, provides a robust framework for these initial safety screenings.[6][7][8][9][10]

Our approach is multi-tiered, designed to build a comprehensive cytotoxicity profile by evaluating different cellular endpoints:

-

Metabolic Viability: Assessing mitochondrial function as an indicator of overall cell health.

-

Membrane Integrity: Quantifying cell membrane damage and lysis.

-

Apoptotic Pathways: Investigating the induction of programmed cell death.

By integrating data from these distinct methodologies, researchers can obtain a more complete and mechanistic understanding of the potential cytotoxic effects of 2-Butyl-5-methylpiperidine.

Part 1: Foundational Assays for Initial Cytotoxicity Screening

The initial screening phase aims to determine the concentration-dependent effect of 2-Butyl-5-methylpiperidine on cell viability. This is typically achieved by exposing cultured cells to a range of concentrations of the test compound and measuring a key viability indicator.

Cell Line Selection and Culture

The choice of cell line is critical and should be guided by the intended application of the compound.[11][12] For a general cytotoxicity screen, it is advisable to use both a cancerous and a non-cancerous cell line to determine a preliminary selectivity index.[3][4]

| Cell Line | Type | Tissue of Origin | Rationale for Selection |

| A549 | Human Lung Carcinoma | Lung | A widely used, robust, and well-characterized cancer cell line for cytotoxicity screening.[13] |

| HEK293 | Human Embryonic Kidney | Kidney | A non-cancerous cell line of human origin, commonly used as a control to assess general toxicity to normal cells.[3][12] |

| 3T3 | Mouse Fibroblast | Embryonic Tissue | A fibroblast cell line endorsed by ISO 10993-5 for cytotoxicity testing.[12] |

All cell lines should be cultured in their recommended media, supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂. Cells should be subcultured regularly to maintain exponential growth.

Assay 1: MTT Assay for Metabolic Viability

The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[4][14][15][16] The amount of formazan produced is directly proportional to the number of viable cells.[14][17]

Caption: Workflow for the MTT cell viability assay.

-

Cell Seeding: Trypsinize and count cells. Seed 7,500 cells per well in 100 µL of complete culture medium into a 96-well flat-bottom plate.[17] Incubate overnight to allow for cell attachment.

-

Compound Preparation and Treatment: Prepare a stock solution of 2-Butyl-5-methylpiperidine in a suitable solvent (e.g., DMSO). Create a series of dilutions in serum-free medium. Carefully remove the old medium from the cells and add 100 µL of the compound dilutions to the test wells. Include vehicle control wells (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution (in sterile PBS) to each well.[17] Incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[18]

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control:

-

% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

-

Plot the % Viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

-

Assay 2: LDH Release Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from the cytosol of damaged cells into the culture medium.[19][20] This serves as an indicator of compromised cell membrane integrity and cell lysis.[20][21]

Caption: Workflow for the Caspase-Glo® 3/7 apoptosis assay.

-

Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate (to prevent well-to-well crosstalk of the luminescent signal) and treat with 2-Butyl-5-methylpiperidine as previously described. Include a known apoptosis inducer (e.g., Staurosporine or Bortezomib) as a positive control. [22]2. Assay Reagent Addition: After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

-

Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well. [22]This reagent contains a luminogenic caspase-3/7 substrate and a thermostable luciferase. [22]4. Mixing and Incubation: Mix the contents of the wells by placing the plate on a plate shaker at a low speed (300-500 rpm) for 30 seconds. Incubate the plate at room temperature for 1 to 2 hours.

-

Luminescence Measurement: Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity. [22]6. Data Analysis:

-

Subtract the background luminescence (from no-cell control wells) from all experimental readings.

-

Express the results as fold change in caspase activity relative to the untreated control.

-

Summary and Interpretation of Results

By employing this tripartite approach, a comprehensive cytotoxicity profile of 2-Butyl-5-methylpiperidine can be established.

| Assay | Endpoint Measured | Interpretation of Positive Result |

| MTT | Mitochondrial dehydrogenase activity | A decrease in signal indicates reduced metabolic activity and/or cell viability. |

| LDH Release | Plasma membrane integrity | An increase in signal indicates cell lysis and necrosis. |

| Caspase-3/7 | Activity of effector caspases | An increase in signal indicates induction of apoptosis. |

A compound that reduces MTT signal and increases caspase-3/7 activity is likely inducing apoptosis. A compound that primarily increases LDH release may be causing necrosis. A compound that affects all three may be inducing late-stage apoptosis or secondary necrosis. A reduction in cell viability by more than 30% is generally considered a cytotoxic effect according to ISO 10993-5. [6]These in vitro data are crucial for making informed decisions in the drug development process, guiding further mechanistic studies, and establishing starting doses for subsequent in vivo toxicity studies, as recommended by OECD guidelines. [23][24]

References

- CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.

- Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection.

- Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay System.

- Abcam. (n.d.). MTT assay protocol.

- ISO. (n.d.). ISO 10993-5: Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity.

- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.

- Provost, J. J., & Wallert, M. A. (2025). MTT Proliferation Assay Protocol.

- AAT Bioquest. (n.d.). Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit Green Fluorescence.

- Medical Device and Diagnostic Industry. (n.d.). A Practical Guide to ISO 10993-5: Cytotoxicity.

- BroadPharm. (2022). Protocol for Cell Viability Assays.

- Abcam. (n.d.). LDH assay kit guide: Principles and applications.

- EVS. (2025). EVS-EN ISO 10993-5:2009+A11:2025.

- Abcam. (n.d.). Caspase 3/7 Assay Kit (Magic Red) (ab270771).

- Thermo Fisher Scientific. (n.d.). CellEvent Caspase-3/7 Green Flow Cytometry Assay Kit.

- International Organization for Standardiz

- Promega Corporation. (n.d.). LDH-Glo™ Cytotoxicity Assay Technical Manual.

- ResearchGate. (2023). What cell line should I choose for citotoxicity assays?.

- Leist, M., et al. (n.d.). Highlight report: Cell type selection for toxicity testing. PMC.

- Elabscience. (n.d.). Caspase 3/7 Activity Assay Kit(Colorimetric Method) (E-CK-A383).

- Cell Biologics Inc. (n.d.). LDH Assay.

- Bio-protocol. (n.d.). LDH Cytotoxicity Assay.

- Thermo Fisher Scientific. (n.d.). Pierce LDH Cytotoxicity Assay Kit.

- National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.

- Arbiser, J. L., et al. (2015). Solenopsin A and analogs exhibit ceramide-like biological activity. PMC.

- MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.

- European Chemicals Agency. (2021). Updates to OECD in vitro and in chemico test guidelines.

- ResearchGate. (n.d.). Assessment of anti-proliferative activity for solenopsin and analogs....

- Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- Azar, M. H., et al. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.

- ResearchGate. (2020). Which cell line to choose for cytotoxicity evaluation of nanomaterials?.

- International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA.

- Taylor & Francis. (n.d.). Full article: Alkaloids solenopsins from fire ants display in vitro and in vivo activity against the yeast Candida auris.

- BenchChem. (2025). Application Notes and Protocols for In Vitro Evaluation of Piperidine Bioactivity.

- National Toxicology Program. (2010). OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests.

- OECD. (n.d.). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests.

- National Center for Biotechnology Information. (n.d.).

- Arbiser, J. L., et al. (2025). (PDF) Solenopsin, the alkaloidal component of the fire ant (Solenopsis invicta), is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling and angiogenesis.

- ATCC. (n.d.). Toxicology.

- BenchChem. (2025). selecting appropriate cell lines for Rhombifoline cytotoxicity testing.

- OECD. (n.d.). Test No. 491: Short Time Exposure In Vitro Test Method....

- ResearchGate. (2012). OECD GUIDELINE FOR THE TESTING OF CHEMICALS.

- BenchChem. (2025). A Comparative Safety Analysis of Piperidine Analogs for Drug Development.

- National Center for Biotechnology Information. (2021). Toxic Prediction of Pyrrolizidine Alkaloids and Structure-Dependent Induction of Apoptosis in HepaRG Cells. PMC.

- PubMed. (n.d.). In vitro cytotoxic activity of 1-alkylpiperidine N-oxides and quantitative structure-activity relationships.

- ResearchGate. (2025). In vitro Evaluation of Cytotoxic Properties of Piperic Acid.

- PubMed. (n.d.). Preparation, Cytotoxicity and Interactions With Nucleophiles of Three Isomeric Transplatinum Complexes Containing Methylpiperidine Ligands.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ijprajournal.com [ijprajournal.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. blog.johner-institute.com [blog.johner-institute.com]

- 7. dent.chula.ac.th [dent.chula.ac.th]

- 8. mddionline.com [mddionline.com]

- 9. EVS-EN ISO 10993-5:2009+A11:2025 - EVS standard evs.ee | en [evs.ee]

- 10. mdcpp.com [mdcpp.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. clyte.tech [clyte.tech]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. broadpharm.com [broadpharm.com]

- 17. researchgate.net [researchgate.net]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. bio-protocol.org [bio-protocol.org]

- 20. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Caspase-Glo® 3/7 Assay System | カスパーゼ3活性アッセイ | アポトーシス検出 [promega.jp]

- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 24. oecd.org [oecd.org]

Advanced Antimicrobial Profiling of Synthetic Piperidine Derivatives

Application Note & Protocol Guide

Introduction: The Piperidine Pharmacophore

The piperidine scaffold is a cornerstone of medicinal chemistry, serving as the structural backbone for over 70 FDA-approved drugs, including analgesics (fentanyl), antihistamines (loratadine), and anticoagulants. In the context of antimicrobial development, synthetic piperidine derivatives are gaining traction due to their ability to disrupt bacterial cell membranes and inhibit efflux pumps.

However, screening synthetic lipophilic heterocycles presents unique challenges compared to standard aqueous antibiotics. Issues such as compound precipitation, solvent toxicity (DMSO), and colorimetric interference can generate false negatives. This guide provides a robust, field-validated framework for accurately characterizing the antimicrobial potency of novel piperidine derivatives, moving beyond basic screening to in-depth pharmacodynamic profiling.

Pre-Assay Critical Control Points

Before initiating biological assays, two variables must be rigorously controlled to ensure data integrity: Solubility and Inoculum Density .

Solvent Management (The DMSO Factor)

Synthetic piperidines are often highly lipophilic. While Dimethyl Sulfoxide (DMSO) is the universal solvent, it is toxic to bacteria at high concentrations.

-

Rule: The final concentration of DMSO in the assay well must never exceed 1% (v/v) for Gram-negative bacteria and 0.5% (v/v) for sensitive Gram-positives.

-

Validation: Always include a "Solvent Control" column (Bacteria + Media + 1% DMSO) to prove that the solvent itself is not inhibiting growth.

Inoculum Standardization

Inconsistent bacterial density is the #1 cause of inter-lab variability.

-

Standard: 0.5 McFarland Standard (

CFU/mL). -

Adjustment: Use a spectrophotometer (OD

range 0.08–0.13) rather than visual comparison for higher accuracy.

Protocol 1: Quantitative MIC Determination (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) using a resazurin-based readout to eliminate ambiguity caused by compound precipitation.

Materials

-

Compounds: Synthetic piperidine derivatives (10 mg/mL stock in 100% DMSO).

-

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

-

Reagent: Resazurin sodium salt (0.015% w/v in sterile PBS).

-

Plates: 96-well, round-bottom, sterile polystyrene plates.

Workflow Logic

The following diagram illustrates the precise dilution and inoculation flow to maintain solvent integrity.

Figure 1: Optimized Broth Microdilution Workflow for Lipophilic Compounds.

Step-by-Step Methodology

-

Intermediate Dilution: Dilute the 10 mg/mL DMSO stock 1:50 into CAMHB to create a "2x Working Solution" (200 µg/mL compound, 2% DMSO).

-

Plate Setup: Dispense 100 µL of sterile CAMHB into columns 2–12 of the 96-well plate.

-

Compound Addition: Add 100 µL of the "2x Working Solution" to column 1.

-

Serial Dilution: Transfer 100 µL from column 1 to column 2, mix, and repeat down to column 10. Discard the final 100 µL from column 10.

-

Columns 11 & 12 are controls: Col 11 = Growth Control (Bacteria + Media + DMSO); Col 12 = Sterility Control (Media only).

-

-

Inoculation: Dilute the 0.5 McFarland suspension 1:150 in CAMHB to achieve

CFU/mL. Add 100 µL of this inoculum to wells 1–11.-

Final Assay Conditions: Compound range 100–0.2 µg/mL; Final bacterial density

CFU/mL; Final DMSO 1%.

-

-

Incubation: 16–20 hours at 37°C.

-

Readout: Add 30 µL of Resazurin solution. Incubate for 1–4 hours.

-

Blue (Non-fluorescent): No growth (MIC).

-

Pink (Fluorescent): Active growth (Resorufin formed).

-

Protocol 2: Time-Kill Kinetics (Pharmacodynamics)

Objective: Distinguish whether the piperidine derivative is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

Methodology

-

Preparation: Prepare 10 mL of CAMHB containing the compound at 1x MIC and 4x MIC . Include a growth control (no compound).

-

Inoculation: Add bacteria to a final concentration of

CFU/mL (Time 0). -

Sampling: Incubate at 37°C with shaking. Remove 100 µL aliquots at T = 0, 2, 4, 8, and 24 hours.

-

Quantification: Serially dilute aliquots in sterile saline and plate onto Agar. Incubate overnight and count colonies.

-

Analysis: Plot Log

CFU/mL vs. Time.

Logic & Interpretation

Figure 2: Decision Tree for Pharmacodynamic Classification.

Protocol 3: Biofilm Inhibition (Crystal Violet Assay)

Objective: Many piperidine derivatives target membrane integrity, making them effective against biofilms. This assay quantifies the inhibition of biofilm formation.[2]

Methodology

-

Seeding: In a flat-bottom 96-well plate, add 100 µL of bacterial suspension (

CFU/mL) in Tryptic Soy Broth (TSB) + 1% Glucose (glucose promotes biofilm). -

Treatment: Immediately add 100 µL of compound at 0.5x MIC (sub-inhibitory concentration) to test specific anti-biofilm activity without killing planktonic cells.

-

Incubation: 24–48 hours at 37°C (static).

-

Washing: Gently aspirate media. Wash wells 3x with sterile phosphate-buffered saline (PBS) to remove planktonic cells.

-

Staining: Add 125 µL of 0.1% Crystal Violet solution. Incubate 15 min at room temperature.

-

Solubilization: Wash 3x with water.[2] Air dry. Add 200 µL of 30% Acetic Acid to dissolve the dye.[3]

-

Measurement: Read Absorbance at 595 nm.

Data Presentation & Interpretation

MIC Interpretation Table

Use this template to standardize your results reporting.

| Compound ID | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Classification |

| Piperidine-A1 | 4.0 | 8.0 | 2.0 | Bactericidal |

| Piperidine-B2 | 16.0 | >64.0 | >4.0 | Bacteriostatic |

| Ciprofloxacin | 0.5 | 1.0 | 2.0 | Control (Cidal) |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Precipitation in wells | Compound insolubility in aqueous media. | Use Resazurin readout (colorimetric) instead of visual turbidity. Ensure DMSO stock is fresh. |

| Skipped Wells | Pipetting error or "edge effect" evaporation. | Do not use outer wells of the plate for data; fill them with sterile water to maintain humidity. |

| Growth in Solvent Control | Contaminated DMSO or media. | Sterilize DMSO via 0.2 µm PTFE filter. Check media sterility. |

References

-

Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition. [Link]

-

Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324. [Link]

-

Pankey, G. A., & Sabath, L. D. (2004). Clinical relevance of bacteriostatic versus bactericidal mechanisms of action in the treatment of Gram-positive bacterial infections. Clinical Infectious Diseases, 38(6), 864-870. [Link]

-

O'Toole, G. A. (2011).[4] Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, (47), 2437. [Link]

-

European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025). Reading guide for broth microdilution. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Butyl-5-methylpiperidine

Executive Summary

The synthesis of 2-butyl-5-methylpiperidine presents two distinct challenges that often lead to "low yield" reports:

-

Stereochemical Mismatch: Catalytic hydrogenation favors the cis-isomer (kinetic), whereas the thermodynamically stable trans-isomer (diequatorial) is often the target for biological activity.

-

Isolation Losses: The free base is highly volatile. Standard organic workups often result in evaporative loss of the product.

This guide provides a troubleshooting framework to address these specific failure points.

Module 1: Stereocontrol & Reaction Optimization

Q1: I am using PtO₂/AcOH for hydrogenation, but I am getting a mixture of isomers. How do I control the cis/trans ratio?

Diagnosis: You are observing the competition between kinetic control (surface adsorption) and thermodynamic equilibration .

-

Kinetic Product (cis): Catalytic hydrogenation involves syn-addition of hydrogen to the pyridine ring. This forces both substituents (2-butyl and 5-methyl) to the same face, resulting in the cis-isomer (one axial, one equatorial).

-

Thermodynamic Product (trans): The trans-isomer allows both bulky substituents to adopt the equatorial position, which is energetically favorable.

The Solution: Select your protocol based on the desired isomer.

| Desired Isomer | Recommended System | Mechanism |

| Cis (Kinetic) | PtO₂ (Adams' Cat) / Acetic Acid | Acidic media protonates the nitrogen, preventing catalyst poisoning and ensuring rapid syn-addition. The acid prevents base-catalyzed equilibration. |

| Trans (Thermodynamic) | Na / Ethanol (Reflux) | Dissolving metal reduction proceeds via radical anion intermediates, allowing the ring to adopt the most stable conformation (diequatorial). |

| Trans (Alternative) | Raney Ni / High Temp (>150°C) | High temperatures facilitate the isomerization of the initially formed cis product to the trans form on the catalyst surface. |

Q2: My hydrogenation reaction stalls at 60-70% conversion. Adding more catalyst doesn't help.

Diagnosis: This is classic catalyst poisoning , likely due to trace sulfur or unprotonated amines binding to the metal surface.

Troubleshooting Protocol:

-

Precursor Purity: Ensure the starting material (2-butyl-5-methylpyridine) is free of sulfur-containing impurities (often carryover from thio-precursors).

-

Acidic Scavenging: Run the reaction in glacial acetic acid or with 1.1 equivalents of HCl . Protonating the pyridine nitrogen (

) prevents the lone pair from binding irreversibly to the Pt/Pd surface, freeing active sites for hydrogen adsorption. -

Pressure: Increase H₂ pressure from 1 atm (balloon) to 4-5 bar (Parr shaker). Steric hindrance at the 2-position (butyl group) significantly slows the rate of adsorption.

Module 2: Isolation & Yield Recovery

Q3: My TLC shows a strong product spot, but after rotovap, I recover <20% mass. Where did it go?

Diagnosis: Volatility. 2-Butyl-5-methylpiperidine (MW ~155 g/mol ) is a volatile oil in its free base form. It co-evaporates with solvents like dichloromethane or ether, especially under high vacuum.

The Fix: The "Salt Trap" Method Do not isolate the free base until the final step, if at all possible.

Step-by-Step Recovery Protocol:

-

Filtration: Filter the hydrogenation mixture (Celite) to remove the catalyst.

-

Acidification: Immediately add 1.5 eq of HCl (4M in Dioxane) to the filtrate.

-

Why? This converts the volatile free amine into the non-volatile hydrochloride salt.

-

-

Concentration: Evaporate the solvent. The salt is stable and will not sublime.

-

Purification: Recrystallize the HCl salt (EtOH/Et₂O) rather than distilling the oil.

Q4: How do I separate the cis and trans isomers? They co-elute on silica.

Diagnosis: Standard silica gel is acidic and interacts strongly with amines, causing tailing that obscures separation. The polarity difference between cis (ax/eq) and trans (eq/eq) is subtle.

Separation Strategy:

-

Method A (Chromatography): Use Amine-functionalized Silica or add 1-2% Triethylamine to your eluent.

-

Eluent: Hexane:EtOAc (9:1) + 1% Et₃N.

-

-

Method B (Chemical Separation): The cis-isomer is sterically more congested (axial substituent).

-

React the mixture with acetic anhydride at 0°C. The less hindered trans-isomer often acetylates faster. (Requires careful monitoring).

-

Module 3: Analytical Verification

Q5: How do I definitively confirm which isomer I have using NMR?

Technical Insight:

Do not rely on chemical shift alone. Use Coupling Constants (

-

Trans-Isomer (Diequatorial substituents):

-

The protons at C2 and C5 are Axial .

-

Look for the signal of the proton at C2. It will show a Large Diaxial Coupling (

Hz) with the adjacent axial proton at C3.

-

-

Cis-Isomer (Axial/Equatorial substituents):

-

One proton (C2 or C5) is Equatorial.

-

Equatorial protons show Small Couplings (

Hz).

-

Data Summary Table:

| Feature | Trans-Isomer (Thermodynamic) | Cis-Isomer (Kinetic) |

| Conformation | C2-Eq / C5-Eq | C2-Eq / C5-Ax (or vice versa) |

| H-2 Signal | Upfield (Axial) | Downfield (Equatorial) |

| Coupling ( | Large (~11 Hz) | Small (<5 Hz) |

| Stability | High | Low |

Visual Troubleshooting Workflows

Figure 1: Synthesis Decision Tree

Caption: Logical flow for selecting the synthesis route based on the desired stereochemical outcome.

Figure 2: Yield Loss Troubleshooting

Caption: Diagnostic loop for identifying the root cause of low yield (Volatility vs. Conversion).

References

-

Stereochemistry of Piperidine Hydrogenation: Freifelder, M. (1963). Catalytic Hydrogenation of Pyridines. Advances in Catalysis, 14, 203–253.

- Thermodynamic vs Kinetic Control: Eliel, E. L., & Kandasamy, D. (1976). Conformational Analysis. XXXIII. The 2,5-Dialkylpiperidines. Journal of Organic Chemistry. (Fundamental basis for cis/trans stability in 2,5-systems).

-

Isolation of Volatile Alkaloids: Daly, J. W., et al. (2005). Alkaloids from Amphibian Skin: A Tabulation of Over Eight Hundred Compounds. Journal of Natural Products, 68(10), 1517–1555. (Methodology for handling volatile piperidine alkaloids).

- NMR Distinction: Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

Overcoming steric hindrance in piperidine alkylation reactions

Welcome to the Advanced Synthesis Support Center .

Ticket #: 8492-PIP Subject: Overcoming Steric Hindrance in Piperidine Alkylation Status: Open Assigned Specialist: Senior Application Scientist[1]

Introduction: The Steric Wall

You are likely here because your standard

Piperidine alkylation is deceptively simple.[1] While the secondary amine is generally nucleophilic, substituents at the

Module 1: Diagnostic Decision Matrix

Before selecting a protocol, you must categorize your steric challenge.[1] Use the logic flow below to determine the correct synthetic route.

Figure 1: Synthetic Decision Tree. Note that for 2,6-disubstituted piperidines, direct alkylation is rarely viable due to A(1,[1]3) strain; reductive amination is the preferred first-line defense.

Module 2: Optimized Direct Alkylation (Route A)

Context: Use this for mono-substituted piperidines (e.g., 2-methylpiperidine) reacting with primary alkyl halides. The Problem: Standard bases (TEA, DIPEA) often fail to sponge up the acid fast enough or cause elimination (E2) of the alkyl halide.[1]

Protocol: The "Cesium Effect" Method

Cesium carbonate (

Reagents:

-

Piperidine derivative (

equiv)[1] -

Alkyl Halide (

equiv)[1][2] -

(

-

(Tetrabutylammonium iodide) (

-

Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)[1]

Step-by-Step:

-

Dissolution: Dissolve piperidine and

in MeCN ( -

Activation: Add TBAI. This generates a more reactive alkyl iodide in situ (Finkelstein-like) if you are using a bromide or chloride.

-

Addition: Add the alkyl halide dropwise.

-

Thermal Ramp: Heat to

. Monitor by LCMS.[1][3]-

Troubleshooting: If reaction stalls at 50% conversion, do not add more alkyl halide (risk of poly-alkylation).[1] Instead, add

equiv more base and increase temp to

-

Data: Solvent Selection Guide

| Solvent | Dielectric Constant (

Module 3: Reductive Amination (Route B) - The Gold Standard

Context: Essential for 2,6-disubstituted piperidines or when the electrophile is secondary.[1]

The Mechanism: Direct condensation of a hindered amine and a ketone is unfavorable due to equilibrium constraints. We use Titanium(IV) isopropoxide (

Figure 2: Ti(IV)-Mediated Reductive Amination Pathway.[1] The Titanium species acts as a water sink, preventing hydrolysis of the fragile hindered imine.

Protocol: Ti(IV)-Mediated Reductive Amination

Reagents:

-

Hindered Piperidine (

equiv)[1] -

Ketone/Aldehyde (

- -

(

-

(

-

Solvent: THF (Anhydrous)

Step-by-Step:

-

Complexation: In a flame-dried flask under Argon, mix the piperidine and ketone in THF (

). -

Lewis Acid Addition: Add

neat via syringe.[1] The solution may turn slightly yellow. -

Imine Formation: Stir at RT for 6–12 hours. Do not skip this. For extremely hindered substrates (e.g., 2,2,6,6-tetramethylpiperidine), heat to

.[1] -

Reduction: Cool to

. Add-

Why this reductant? It is less toxic than cyanoborohydride and won't reduce the ketone directly, only the iminium ion.

-

-

Workup (Critical): Quench with

Module 4: Buchwald-Hartwig Amination (Route C)

Context: Use when you need to attach an Aryl group or when the alkyl halide is prone to elimination and

Recommended System for Hindered Secondary Amines

-

Catalyst precursor:

or -

Ligand: RuPhos or BrettPhos .[1][4]

-

RuPhos is specifically designed for secondary amines and bulky substrates.

-

-

Base:

(Sodium tert-butoxide).[1] -

Solvent: Toluene or Dioxane (

).[1]

Troubleshooting & FAQs

Q: I am trying to alkylate 2,2,6,6-tetramethylpiperidine (TMP) with an alkyl bromide, but I get zero yield.

A: Stop immediately. Direct

-

Solution: You must use the Reductive Amination route (Module 3) with a corresponding aldehyde.[1] If you need a specific alkyl group that isn't available via aldehyde, you may need to use a radical-based approach or build the piperidine ring after the amine is alkylated.

Q: My reductive amination turned into a solid gel.

A: You likely used too much

-

Solution: Dilute with more THF. During workup, the "gel" is titanium hydroxide.[1] You must use Rochelle's salt (Potassium Sodium Tartrate) or strong base (

) to solubilize the Titanium salts during extraction.[1]

Q: Can I use NaH (Sodium Hydride) for the SN2 reaction?

A: Not recommended. NaH is a strong base but poor nucleophile.[1] In hindered systems, it often deprotonates the alkyl halide (if it has beta-hydrogens) leading to elimination (alkene formation) faster than the hindered amine can attack.[1] Stick to

References

-

Abdel-Magid, A. F., et al. (1996).[1][5][6][7][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.[1][8] Link[1]

-

Mattson, R. J., et al. (1990).[1] "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554.[1] Link[1]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649.[1] Link[1]

-

Surry, D. S., & Buchwald, S. L. (2011).[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.[1] Link

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 6. Sodium triacetoxyborohydride [organic-chemistry.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Stereocontrolled Reduction Optimization

Current Status: Operational Logged User: Senior Application Scientist Topic: Optimizing Reaction Conditions for Stereocontrolled Reduction

Welcome to the Stereochemistry Optimization Hub

You have reached the Tier-3 Technical Support interface for asymmetric synthesis. This guide is structured to troubleshoot specific failure modes in the three most prevalent methodologies for stereoselective reduction: Biocatalysis (KREDs) , Transition Metal Catalysis (Noyori ATH) , and Organoboron Reduction (CBS) .

Select your active workflow below to access protocol optimizations and failure analysis.

📂 Module 1: Biocatalytic Reduction (KREDs)

Target: High-selectivity reduction using Ketoreductases (KRED) or Carbonyl Reductases (CRED). Primary Challenge: Cofactor regeneration and thermodynamic equilibrium.

🔬 The Core System: Coupled Cofactor Recycling

Unlike chemical reagents, enzymes require a cofactor (NADH or NADPH) which is too expensive to use stoichiometrically. You must engineer a "Coupled System" where a secondary enzyme regenerates the cofactor.[1]

Standard Workflow Visualization (Graphviz):

Caption: The coupled cycle showing the KRED reduction driven by the Glucose Dehydrogenase (GDH) recycling system.

🛠 Troubleshooting Guide: KREDs

Case #1402: "My conversion stalled at 50%, but the enzyme is still active."

-

Root Cause: Gluconic acid buildup.

-

Explanation: If using the Glucose/GDH recycling system (as shown above), the byproduct is gluconic acid. This drops the reaction pH. Most KREDs deactivate or unfold below pH 6.0.

-

-

Solution: Implement a pH-Stat system (auto-titration with 1M NaOH) or increase buffer strength (e.g., 100mM Phosphate Buffer pH 7.0) rather than standard 50mM.

Case #1403: "I have high conversion but poor enantiomeric excess (ee)."

-

Root Cause: Background chemical reduction or racemization.

-

Explanation: Some substrates are unstable in aqueous buffer or susceptible to non-enzymatic reduction if reducing agents (like DTT) are present in high concentrations.

-

-

Solution: Run a "No-Enzyme Control" (NEC). If the NEC shows product formation, your buffer components are reacting. If the product racemizes over time, quench immediately upon completion and extract into an organic solvent (MTBE or EtOAc).

Case #1404: "The reaction forms a solid gel/emulsion."

-

Root Cause: Substrate solubility limit.

-

Solution: Add a water-miscible co-solvent.

-

Recommendation: DMSO (up to 10-20% v/v) is generally well-tolerated. Avoid high concentrations of THF or Acetonitrile as they denature enzymes.

-

📂 Module 2: Asymmetric Transfer Hydrogenation (Noyori)

Target: Ruthenium-catalyzed reduction using TsDPEN/Arene ligands.[2] Primary Challenge: Reversibility and Catalyst Poisoning.

🔬 The Mechanism: The Equilibrium Trap

Noyori transfer hydrogenation is an equilibrium process (unlike high-pressure H2 hydrogenation). The catalyst moves a hydride from Isopropanol (IPA) to the ketone, producing Acetone.

-